molecular formula C14H19BrClNO2 B5231081 2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide

2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide

Cat. No. B5231081
M. Wt: 348.66 g/mol
InChI Key: AVAVUVPAURTGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide, commonly known as BDC, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDC is a member of the acetamide family of compounds and is often used as a reagent in organic chemistry reactions.

Mechanism of Action

The mechanism of action of BDC is not well understood. However, it is believed that BDC acts as a nucleophile in organic chemistry reactions, attacking electrophilic centers in other molecules. This makes BDC a useful reagent in many different types of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BDC. However, studies have shown that BDC is not toxic to cells in vitro at concentrations up to 100 µM. Additionally, BDC has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDC in lab experiments is its ability to act as a nucleophile in a variety of reactions. Additionally, BDC is relatively easy to synthesize and purify, making it a cost-effective reagent. However, one limitation of using BDC is its limited solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are many potential future directions for research involving BDC. One area of interest is the development of new synthetic methods using BDC as a reagent. Additionally, BDC could be used in the synthesis of new pharmaceutical compounds with potential therapeutic applications. Finally, further studies could be conducted to better understand the biochemical and physiological effects of BDC, which could lead to new applications in the field of medicine.
Conclusion:
In conclusion, BDC is a valuable chemical compound with many potential applications in scientific research. Its ability to act as a nucleophile in organic chemistry reactions makes it a useful reagent in many different types of reactions. While there is limited information available on the biochemical and physiological effects of BDC, it has been shown to have low toxicity in animal studies. Future research involving BDC could lead to new synthetic methods and potential therapeutic applications.

Synthesis Methods

The synthesis of BDC involves the reaction of 4-bromo-2-chlorophenol with diisopropylamine and acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The yield of the reaction is typically around 70%.

Scientific Research Applications

BDC has been used in various scientific research applications due to its unique chemical properties. One of the most common uses of BDC is as a reagent in organic chemistry reactions. BDC can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science compounds.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2/c1-9(2)17(10(3)4)14(18)8-19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAVUVPAURTGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)COC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide

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